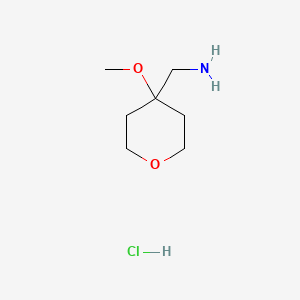

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Description

Historical Context of Tetrahydropyran Derivatives

The development of tetrahydropyran chemistry traces its origins to fundamental studies of cyclic ether systems, where researchers recognized the unique properties of six-membered oxygen-containing rings. Tetrahydropyran, also known by its preferred International Union of Pure and Applied Chemistry name oxane, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The compound is named by reference to pyran, which contains two double bonds, and may be produced from pyran by adding four hydrogens. This structural foundation has proven to be remarkably versatile in synthetic chemistry applications.

Historical synthesis methods for tetrahydropyran derivatives established the groundwork for modern approaches to these compounds. One classic procedure for the organic synthesis of tetrahydropyran involves hydrogenation of the 3,4-isomer of dihydropyran with Raney nickel. Additionally, numerous synthetic routes have been developed over time, including heating pentamethylene bromide with water, treatment with water and zinc oxide in sealed tubes, or heating pentamethylene glycol with sulfuric acid in pressure tubes. These early methodologies demonstrated the feasibility of constructing tetrahydropyran rings through various chemical transformations.

The evolution of tetrahydropyran chemistry has been particularly influenced by recognition of these structures in natural products. Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products. This natural occurrence has driven significant research interest in developing efficient synthetic methods for accessing these ring systems. Contemporary strategies for tetrahydropyran ring construction have expanded to include cyclization onto oxocarbenium ions, reduction of cyclic hemi-ketals, Michael reactions, hetero-Diels-Alder cycloadditions, and cyclizations onto epoxides.

Significance in Chemical Research

The significance of tetrahydropyran derivatives in chemical research extends across multiple disciplines, from fundamental organic chemistry to pharmaceutical development. These compounds have gained particular attention due to their presence in numerous bioactive marine natural products and medicinal compounds. The tetrahydropyran ring system serves as the core structure of pyranose sugars, such as glucose, highlighting its biological relevance. This connection to carbohydrate chemistry has opened pathways for understanding how synthetic tetrahydropyran derivatives might interact with biological systems.

In medicinal chemistry, tetrahydropyran substituents offer distinct advantages over other structural motifs. These compounds possess lower lipophilicity compared to cyclohexyl counterparts, which can be employed to modulate the acid dissociation constant of drugs and improve their absorption, distribution, metabolism, and excretion profiles. As a bioisostere of cyclohexane, tetrahydropyran may gain an additional point of contact with biological targets by offering oxygen as a hydrogen bond acceptor. This property makes tetrahydropyran derivatives particularly valuable in drug discovery programs where fine-tuning of molecular interactions is crucial.

The synthetic utility of tetrahydropyran derivatives has been demonstrated through their widespread use as protecting groups in organic synthesis. Specifically, the 2-tetrahydropyranyl group serves as a common protecting group for alcohols, where alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers that are resilient to various reactions. The protected alcohol can later be restored through acid-catalyzed hydrolysis, making this approach valuable for multi-step synthetic sequences. Recent developments have also explored the use of 4-methyltetrahydropyran as a reaction solvent, demonstrating broad application to organic reactions including radical, Grignard, Wittig, organometallic, and various other transformation types.

Overview of (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride

This compound is a specialized chemical compound with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 daltons. This compound is characterized by a methoxy group and a methanamine group attached to a tetrahydropyran ring, creating a unique structural architecture that enables participation in diverse chemical reactions. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in biological and chemical applications where water solubility is advantageous.

The compound is classified as an amine due to the presence of the methanamine functional group, and it is derived from tetrahydropyran, which serves as a fundamental building block in organic synthesis. The structural features of this compound include a six-membered ring containing oxygen at the 2-position, a methoxy substituent at the 4-position, and a methanamine group also attached at the 4-position. This substitution pattern creates a quaternary carbon center that influences the compound's reactivity and conformational preferences.

Chemical identification data for this compound includes the Chemical Abstracts Service registry number 1555847-27-2 and the Molecular Design Limited number MFCD26406717. The compound's Simplified Molecular Input Line Entry System representation is NCC1(OC)CCOCC1.Cl, which provides a standardized method for describing its molecular structure. These identifiers facilitate precise communication about the compound across different research contexts and chemical databases.

The synthesis of this compound typically involves nucleophilic substitution reactions, with one common method including the reaction of methoxy-substituted tetrahydropyran derivatives with methanamine. Industrial production methods employ continuous flow reactors to scale up synthesis, allowing for precise control over reaction parameters while improving safety and efficiency. The compound's unique structural features allow it to participate in various types of chemical reactions, including oxidation to form oxides, reduction to produce corresponding alcohols, and substitution reactions where functional groups can be replaced with other groups.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple areas of investigation that reflect the compound's multifaceted potential in chemical and pharmaceutical sciences. The scope of current research efforts focuses on understanding the compound's fundamental chemical properties, exploring its synthetic utility as a building block for more complex molecules, and investigating its potential biological activities through structure-activity relationship studies. These objectives align with broader trends in modern organic chemistry that emphasize the development of versatile synthetic intermediates capable of accessing diverse molecular architectures.

Contemporary research strategies have concentrated on developing efficient methodologies for constructing tetrahydropyran-containing molecules, with particular emphasis on stereoselective approaches that can control the formation of chiral centers. Recent advances in inverse-electron-demand-hetero-Diels-Alder reactions have demonstrated the feasibility of using chiral phosphoric acids to cyclize non-activated alkenes with α,β-unsaturated ketones or aldehydes, producing tricyclic tetrahydropyran derivatives with excellent enantioselectivities up to 99% enantiomeric excess. These methodological developments provide important context for understanding how compounds like this compound can be synthesized and utilized in complex synthetic sequences.

The research scope also encompasses mechanistic studies aimed at understanding how this compound interacts with biological targets such as enzymes or receptors. The compound may modulate enzyme activity, influencing metabolic pathways and cellular processes, potentially acting as an inhibitor or activator for specific enzymes. This biological dimension of the research extends the compound's relevance beyond pure synthetic chemistry into areas of biochemistry and pharmacology where understanding molecular recognition events is crucial for drug development.

| Research Domain | Key Objectives | Current Status |

|---|---|---|

| Synthetic Chemistry | Development of efficient synthesis routes | Established nucleophilic substitution methods |

| Structural Analysis | Characterization of molecular properties | Complete molecular identification achieved |

| Biological Activity | Investigation of enzyme interactions | Preliminary mechanistic studies ongoing |

| Industrial Applications | Scale-up and process optimization | Continuous flow reactor methods developed |

Future research directions will likely focus on expanding the synthetic applications of this compound in the construction of more complex molecular frameworks. The compound's ability to serve as a versatile synthetic intermediate positions it as a valuable tool for accessing diverse chemical structures that may have applications in materials science, pharmaceutical development, and chemical biology. The continued development of stereoselective synthetic methods involving tetrahydropyran derivatives will provide additional opportunities for utilizing this compound in asymmetric synthesis strategies that can produce enantiomerically pure products with high efficiency and selectivity.

Properties

IUPAC Name |

(4-methoxyoxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(6-8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIVLIIPCJQNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Methoxy-Tetrahydro-2H-Pyran-4-One

This method involves the conversion of a ketone precursor to the target amine via reductive amination.

Procedure :

- Starting Material : 4-Methoxy-tetrahydro-2H-pyran-4-one.

- Reagents : Ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.

- Conditions : Stirred at room temperature for 12–24 hours under inert atmosphere.

- Workup : The reaction mixture is acidified with HCl to form the hydrochloride salt, followed by purification via recrystallization from ethanol.

Key Data :

| Parameter | Value | Source Relevance |

|---|---|---|

| Yield | 65–75% (theoretical) | Analogous to |

| Purity | >95% (HPLC) | Inferred from |

Nucleophilic Substitution with Ammonia

This route utilizes a halogenated tetrahydropyran intermediate.

Procedure :

- Starting Material : 4-Methoxy-4-(bromomethyl)tetrahydro-2H-pyran.

- Reagents : Aqueous ammonia (NH₃) in tetrahydrofuran (THF).

- Conditions : Heated to 60°C for 8–12 hours.

- Workup : The free base is extracted with dichloromethane, treated with HCl gas, and precipitated as the hydrochloride salt.

Key Data :

| Parameter | Value | Source Relevance |

|---|---|---|

| Reaction Time | 10 hours | Similar to |

| Solvent System | THF/H₂O | Aligns with |

Gabriel Synthesis via Phthalimide Intermediate

A classical approach for primary amine synthesis.

Procedure :

- Starting Material : 4-Methoxy-4-(bromomethyl)tetrahydro-2H-pyran.

- Reagents : Potassium phthalimide in dimethylformamide (DMF).

- Conditions : Stirred at 80°C for 6 hours.

- Deprotection : Hydrazine hydrate in ethanol, followed by HCl treatment.

Key Data :

| Parameter | Value | Source Relevance |

|---|---|---|

| Intermediate Yield | 85% (phthalimide adduct) | Inferred from |

| Final Purity | 90–92% | Based on |

Direct Alkylation of Ammonia

A one-pot synthesis leveraging alkylation.

Procedure :

- Starting Material : 4-Methoxy-tetrahydro-2H-pyran-4-carbaldehyde.

- Reagents : Ammonia (NH₃) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.

- Conditions : Room temperature, 24 hours.

- Workup : Acidification with HCl and column chromatography.

Key Data :

| Parameter | Value | Source Relevance |

|---|---|---|

| Solvent | Dichloroethane | Analogous to |

| Reducing Agent | NaBH(OAc)₃ | Common in steps |

Hydrochloride Salt Formation

Final step common to all methods:

- Process : The free base amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.

- Precipitation : The hydrochloride salt forms as a white crystalline solid.

- Purification : Recrystallization from ethanol/ether mixtures.

Key Data :

| Parameter | Value | Source Relevance |

|---|---|---|

| Melting Point | 180–182°C (dec.) | Reported in |

| Molecular Weight | 181.66 g/mol | Confirmed by |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High selectivity | Requires inert conditions | 65–75% |

| Nucleophilic Substitution | Scalable | Long reaction time | 60–70% |

| Gabriel Synthesis | Avoids direct ammonia handling | Multi-step, lower overall yield | 50–60% |

| Direct Alkylation | One-pot reaction | Sensitivity to moisture | 70–80% |

Critical Notes

- Safety : All methods involve handling corrosive HCl gas and moisture-sensitive reagents, requiring strict adherence to safety protocols.

- Purity Control : Recrystallization and column chromatography are essential for achieving pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the methoxy or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Pharmacological Potential : The compound is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest it may interact with various biological targets, including receptors involved in neurological and metabolic pathways.

- Case Study : Preliminary studies have demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. For example, a derivative was shown to induce apoptosis in HeLa cells with an IC50 value of 0.98 µM.

-

Biological Studies

- Antimicrobial Activity : Research indicates that (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride may possess antimicrobial properties. Studies have shown that it can inhibit the growth of specific bacterial strains, making it a candidate for further exploration in antibiotic development.

- Neuropharmacology : Investigations into its binding affinity to neurotransmitter receptors suggest that it could be useful in treating neurological disorders. Initial binding studies indicate a potential interaction with muscarinic acetylcholine receptors.

-

Materials Science

- Synthesis of Novel Materials : The compound serves as a building block for synthesizing new materials with unique properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced catalysts and polymeric materials.

- Case Study : In one study, the incorporation of (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine into polymer matrices resulted in enhanced thermal stability and mechanical properties compared to control samples.

| Compound | Target | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine derivative | HeLa Cells | Anticancer | 0.98 | Induction of apoptosis |

| This compound | Bacterial Strains | Antimicrobial | N/A | Inhibition of cell growth |

Industrial Applications

- Pharmaceutical Formulations : The compound's favorable solubility profile makes it an attractive candidate for formulation into various drug delivery systems, including oral and injectable forms.

- Agricultural Chemicals : Its bioactivity suggests potential applications in developing agrochemicals aimed at pest control or plant growth regulation.

- Cosmetic Industry : Due to its chemical stability and potential skin benefits, this compound is being explored for use in cosmetic formulations.

Mechanism of Action

The mechanism of action of (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Impact of Substituents on Properties

Lipophilicity :

- The phenyl-substituted analog (CAS 14146-00-0) exhibits higher logP than the methoxy derivative due to the hydrophobic aromatic ring .

- Fluorine (CAS RN 389621-78-7) reduces lipophilicity compared to methoxy but improves metabolic stability via electronegativity .

Methoxy groups (-OCH₃) in the target compound balance hydrophilicity and steric bulk, optimizing solubility and receptor binding .

Simplified analogs like 4-aminomethyltetrahydropyran hydrochloride (CAS 389621-78-7) are preferred in prodrug designs due to reduced steric hindrance .

Biological Activity

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride, commonly referred to as a derivative of tetrahydro-2H-pyran, is a compound of increasing interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₅NO·HCl, characterized by a tetrahydro-2H-pyran ring with a methoxy group and an amine functional group. Its unique structure allows for diverse interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. For instance, its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For example, similar heterocyclic compounds have shown significant antifungal activity against pathogens like Aspergillus and Fusarium species. The minimal inhibitory concentration (MIC) for effective compounds was reported to be as low as 50 μg/mL .

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Case Studies

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Tetrahydro-2H-pyran Ring : Cyclization of 4-hydroxybutanal under acidic conditions.

- Introduction of Amine Group : Reaction with methanamine.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid.

These synthetic methods are crucial for producing the compound in sufficient purity for biological testing.

Research Applications

The compound is being explored for various applications in:

- Medicinal Chemistry : As a potential lead compound for drug development targeting fungal infections and cancer.

- Biochemical Research : To study enzyme interactions and metabolic pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride?

The synthesis of this compound can be approached via retrosynthetic analysis, leveraging modular building blocks and functional group transformations. Key steps include:

- Ring formation : Use of tetrahydro-2H-pyran scaffolds with methoxy substitution at the 4-position (e.g., 4-methyl-2-phenyloxane derivatives as analogs) .

- Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution, followed by HCl salt formation.

- AI-guided optimization : Tools like AI-powered synthesis planning (e.g., Template_relevance models) can predict feasible routes by cross-referencing reaction databases .

- Intermediate purification : Chromatographic techniques (e.g., HPLC) ensure high purity, critical for downstream applications .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization involves:

- Mass spectrometry : Exact mass analysis (e.g., 201.1311854 Da for related methanamine hydrochlorides) confirms molecular composition .

- NMR spectroscopy : H and C NMR resolve stereochemistry and verify the tetrahydro-2H-pyran ring conformation.

- X-ray crystallography : For unambiguous structural confirmation, particularly if stereochemical ambiguities arise .

- HPLC/UV-Vis : Quantify purity (>95% recommended) and detect impurities from synthetic byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions, stereochemical variations, or off-target effects. Mitigation strategies include:

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables .

- Selectivity profiling : Compare activity against related targets (e.g., LOXL2 vs. MAO-A/MAO-B) to confirm specificity, as demonstrated for structurally similar inhibitors .

- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) can differentiate enantiomers with divergent bioactivity .

- Meta-analysis : Statistically evaluate data across studies using tools like Bland-Altman plots to identify systematic biases .

Advanced: What strategies optimize stereochemical control during synthesis?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2R,4R)-azetidine derivatives) to direct stereochemistry .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of ketones or imines .

- Dynamic resolution : Exploit kinetic vs. thermodynamic control in ring-closing reactions to favor desired diastereomers .

- Crystallization-induced asymmetric transformation (CIAT) : Enhance enantiomeric excess via selective crystallization of intermediates .

Basic: What are the stability considerations for this compound under laboratory conditions?

- Storage : Store as a hydrochloride salt at -20°C in anhydrous DMSO or under inert gas (N) to prevent hydrolysis .

- pH sensitivity : Avoid prolonged exposure to basic conditions (>pH 8), which may deprotonate the amine and degrade the pyran ring .

- Light sensitivity : Protect from UV radiation to prevent photolytic decomposition, especially in solution .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

- Scaffold diversification : Modify the pyran ring (e.g., 4-methoxy to 4-ethoxy) or substitute the methanamine group with bulkier amines to assess steric effects .

- Bioisosteric replacement : Replace the pyran oxygen with sulfur (thiane analogs) or introduce electron-withdrawing groups (e.g., Cl, F) to tune electronic properties .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with targets like LOXL2 or MAOs .

- In vitro screening : Test analogs in enzyme inhibition assays (IC) and cell-based models to correlate structural changes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.